molecular formula C25H18N4O5S B2414894 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895020-22-1

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2414894
CAS No.: 895020-22-1
M. Wt: 486.5
InChI Key: HPRQBKPCLIASIF-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features multiple functional groups, including a benzamide core, a pyridine ring, and a dioxolobenzo-thiazole moiety

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O5S/c30-22-6-7-23(31)29(22)17-5-1-4-16(9-17)24(32)28(13-15-3-2-8-26-12-15)25-27-18-10-19-20(34-14-33-19)11-21(18)35-25/h1-5,8-12H,6-7,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRQBKPCLIASIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=CC6=C(C=C5S4)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the dioxolobenzo-thiazole moiety through cyclization reactions.
  • Coupling of the pyridine ring with the benzamide core using amide bond formation techniques.
  • Introduction of the dioxopyrrolidinyl group via nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-throughput synthesis techniques.
  • Implementation of continuous flow reactors for efficient reaction control.
  • Purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halides or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A study demonstrated that derivatives of benzothiazole showed cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties
The benzothiazole moiety is known for its antimicrobial activity. Compounds incorporating this structure have been tested against a range of pathogens:

  • Efficacy Against Bacteria : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Research Findings : A recent investigation reported that similar compounds displayed potent antibacterial activity, making them candidates for developing new antibiotics .

Biochemical Applications

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes:

  • Target Enzymes : Research has focused on its inhibitory effects on enzymes like kinases and proteases.
  • Implications : Inhibition of these enzymes can lead to therapeutic benefits in conditions such as cancer and inflammatory diseases .

Materials Science Applications

Polymer Development
this compound can be incorporated into polymer matrices to enhance material properties:

  • Properties Enhanced : The incorporation of this compound into polymers can improve thermal stability and mechanical strength.
  • Application Example : Polymers modified with this compound are being explored for use in medical devices and drug delivery systems due to their biocompatibility .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against various pathogens
BiochemistryEnzyme InhibitionInhibits key enzymes related to disease
Materials SciencePolymer DevelopmentEnhances thermal stability and strength

Mechanism of Action

The mechanism by which N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    Alteration of Cellular Processes: Affecting cellular metabolism or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzamide derivatives or molecules containing dioxolobenzo-thiazole and pyridine moieties. Examples could be:

  • N-(pyridin-3-ylmethyl)benzamide
  • 3-(2,5-dioxopyrrolidin-1-yl)benzamide
  • Dioxolobenzo-thiazole derivatives

Uniqueness

The uniqueness of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other compounds.

Biological Activity

The compound N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiazole moiety, a pyrrolidine ring, and a pyridine group. This structural diversity is believed to contribute to its varied biological activities.

Key Functional Groups

  • Benzothiazole
  • Dioxole
  • Pyrrolidine
  • Benzamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzothiazole derivatives. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses and Western blot assays that measure protein expression levels associated with apoptosis pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. Research indicates that it can modulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound exhibits antimicrobial activity against certain bacterial strains. Studies have reported varying degrees of efficacy against microbial pathogens, indicating its potential as a therapeutic agent in infectious diseases .

Study 1: Synthesis and Evaluation of Benzothiazole Derivatives

In a study published in MDPI, several benzothiazole derivatives were synthesized and evaluated for their biological activities. Among these, one derivative demonstrated significant inhibition against A431 and A549 cells with IC50 values comparable to established chemotherapeutic agents .

CompoundIC50 (μM)Activity Type
B71.5Anticancer
B82.0Anti-inflammatory

Study 2: In Vivo Toxicity Assessments

Another study focused on the toxicity profile of related compounds using zebrafish embryos as a model organism. The results indicated that while some derivatives exhibited promising biological activity, they also showed varying degrees of toxicity, necessitating further investigation into their safety profiles before clinical application .

Q & A

What are the critical parameters to optimize during the multi-step synthesis of this compound to ensure high yield and purity?

Methodological Answer:
The synthesis requires meticulous control of reaction conditions at each step:

  • Temperature and Solvent Selection : Exothermic reactions (e.g., amidation) may require low temperatures (0–5°C) to prevent side reactions, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Reaction Monitoring : Use HPLC to track intermediate formation and purity at each stage. For example, monitor coupling reactions (e.g., benzothiazole ring formation) for completion before proceeding .
  • Purification : Employ column chromatography or recrystallization to isolate intermediates. Final product purity (>95%) can be verified via NMR and mass spectrometry (MS) .

Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of key functional groups (e.g., benzodioxole protons at δ 5.9–6.1 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection (λ = 254 nm). Gradient elution (acetonitrile/water) resolves impurities from the main peak .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragments, ensuring correct molecular formula assignment .

How can the structural motifs of this compound inform hypotheses about its biological target interactions?

Methodological Answer:

  • Benzothiazole-Dioxolane Core : Known to intercalate with DNA or inhibit kinases; molecular docking (e.g., AutoDock Vina) can predict binding to DNA topoisomerase II or PI3K .
  • Pyrrolidinone Moiety : Acts as a hydrogen-bond acceptor. Overlay structural analogs (e.g., kinase inhibitors) to identify conserved binding motifs .
  • Pyridine Methyl Group : Enhances solubility and may facilitate blood-brain barrier penetration. Compare logP values with related compounds to assess bioavailability .

What integrated approaches are recommended to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Derivative Synthesis : Systematically modify functional groups (e.g., replace pyrrolidinone with piperidinone) and assess bioactivity changes .
  • Computational Screening : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinase panels) and correlate IC50 values with structural features using multivariate regression .

How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized Protocols : Ensure consistent assay conditions (e.g., cell line, incubation time) across studies. For example, discrepancies in IC50 values may arise from varying ATP concentrations in kinase assays .
  • Data Reprodubility : Replicate studies using independent synthetic batches to exclude batch-dependent impurities .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple sources, identifying outliers and confounding variables .

What strategies are effective for optimizing the pharmacological profile of this compound through targeted modifications?

Methodological Answer:

  • Functional Group Replacement : Substitute the benzamide group with sulfonamide to enhance metabolic stability. Use Suzuki-Miyaura coupling for regioselective aryl substitutions .
  • Bioisosteric Swaps : Replace the dioxolane ring with a tetrahydrofuran moiety to maintain ring strain while improving solubility .
  • Prodrug Design : Introduce ester prodrug moieties at the pyrrolidinone carbonyl to enhance oral bioavailability. Hydrolysis studies (pH 7.4 buffer) validate activation kinetics .

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